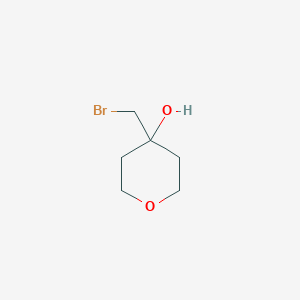

4-(Bromomethyl)oxan-4-ol

Description

4-(Bromomethyl)oxan-4-ol is a tetrahydropyran (oxane) derivative featuring a hydroxyl (-OH) and a bromomethyl (-CH2Br) group attached to the same carbon atom (C4) of the six-membered oxane ring.

Properties

IUPAC Name |

4-(bromomethyl)oxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINJBBBJCHXEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111511-51-4 | |

| Record name | 4-(bromomethyl)oxan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)oxan-4-ol typically involves the bromination of tetrahydropyran derivatives. One common method is the bromination of 4-methyltetrahydropyran-4-ol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)oxan-4-ol undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted tetrahydropyran derivatives.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane or Jones reagent in acetone.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in ethanol.

Major Products:

Nucleophilic Substitution: Substituted tetrahydropyran derivatives.

Oxidation: 4-(Bromomethyl)tetrahydropyran-4-one.

Reduction: 4-Methyltetrahydropyran-4-ol.

Scientific Research Applications

4-(Bromomethyl)oxan-4-ol has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.

Biological Studies: The compound is employed in the study of enzyme mechanisms and metabolic pathways involving brominated compounds.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)oxan-4-ol primarily involves its reactivity as a brominated compound. The bromomethyl group can participate in nucleophilic substitution reactions, where it acts as an electrophile, allowing nucleophiles to attack and replace the bromine atom. The hydroxyl group can undergo oxidation or reduction, leading to various functionalized derivatives. These reactions are facilitated by the presence of suitable catalysts or reagents, which help in the formation and stabilization of reaction intermediates .

Comparison with Similar Compounds

Structural Analogues of Oxan-4-ol Derivatives

The following table compares 4-(Bromomethyl)oxan-4-ol with structurally related oxane derivatives:

Key Observations:

The rac-(3R,4R) derivative (C10H14BrN3O2) includes a morpholine ring and a bromopyrazole group, indicating utility in asymmetric synthesis or medicinal chemistry .

Reactivity Differences: 4-Bromo-4-(bromomethyl)oxane (C6H10Br2O) lacks a hydroxyl group but features two bromine atoms, making it more electrophilic and suited for dihalogenation-based reactions . 4-(Cyclobutylmethyl)oxan-4-amine (C10H19NO) replaces -OH with -NH2, altering its solubility and reactivity (e.g., participation in Schiff base formation) .

Thermal and Spectral Data :

- While direct data for this compound is absent, analogues like 3-(4-bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one (from ) exhibit melting points >190°C and IR peaks for -OH (3430 cm⁻¹) and C=O (1687 cm⁻¹), suggesting similar thermal stability for brominated oxane derivatives .

Bromomethyl-Substituted Aromatic Compounds

Compounds with bromomethyl groups on aromatic rings differ significantly in reactivity and applications:

Key Observations:

- Aromatic vs. Aliphatic Bromomethyl Groups :

- Aromatic bromomethyl compounds (e.g., 4-(Bromomethyl)biphenyl) are typically more stable and undergo Ullmann or Suzuki-Miyaura couplings, whereas aliphatic bromomethyl groups (as in this compound) are more reactive in SN2 reactions .

- The hydroxyl group in oxan-4-ol derivatives introduces polarity, enhancing solubility in protic solvents compared to purely aromatic analogues .

Biological Activity

4-(Bromomethyl)oxan-4-ol, a compound with the molecular formula CHBrO, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

This compound is characterized by a bromomethyl group attached to a tetrahydrofuran ring. The synthesis typically involves the bromination of oxan-4-ol derivatives, which can be achieved through various methods including electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Synthetic Route Example:

- Starting Material: Oxan-4-ol

- Reagent: N-bromosuccinimide (NBS)

- Conditions: Solvent (e.g., dichloromethane), room temperature.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that this compound may exhibit:

- Antimicrobial Activity: Inhibiting the growth of certain bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties: Showing selective cytotoxicity against various cancer cell lines, possibly by inducing apoptosis or inhibiting cell proliferation pathways.

Case Studies and Research Findings

-

Antimicrobial Studies:

- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Cytotoxicity Assays:

- In vitro assays conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) revealed that this compound exhibited IC values in the micromolar range, indicating its potential as a chemotherapeutic agent.

Cell Line IC (µM) MCF-7 25 HeLa 30

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented; however, preliminary studies suggest it possesses moderate lipophilicity, which may facilitate cellular uptake. Further investigations are needed to assess its metabolic stability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.